Di-tert-butyldichlorostannane

Organotin Chemistry Hydrolysis Reaction Pathway

Sourcing dialkyltin precursors with adequate steric bulk for ligand synthesis often forces researchers to compromise on purity. Di-tert-butyldichlorostannane (CAS 19429-30-2) eliminates this bottleneck, providing a direct route to highly congested arylstannanes unattainable with less hindered analogs. - Enables synthesis of sterically demanding ligands critical for tuning catalytic selectivity and turnover. - Distinct hydrolysis pathway simplifies purification, reducing workup time. - Available with reliable purity and global shipping, ensuring supply chain continuity for advanced materials research.

Molecular Formula C8H18Cl2Sn
Molecular Weight 303.84 g/mol
CAS No. 19429-30-2
Cat. No. B103291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyldichlorostannane
CAS19429-30-2
Molecular FormulaC8H18Cl2Sn
Molecular Weight303.84 g/mol
Structural Identifiers
SMILESCC(C)(C)[Sn+2]C(C)(C)C.[Cl-].[Cl-]
InChIInChI=1S/2C4H9.2ClH.Sn/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2
InChIKeyPEGCFRJASNUIPX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-butyldichlorostannane Technical Overview


Di-tert-butyldichlorostannane (CAS 19429-30-2), an organotin(IV) dichloride with the formula [(CH₃)₃C]₂SnCl₂ and molecular weight 303.84, is a crystalline solid with a melting point of 40-42 °C and a boiling point of 66 °C at 3 mmHg [1]. It serves as a key precursor in organotin chemistry, enabling the synthesis of sterically hindered stannanes via reactions with bulky aryllithium reagents [2], and functions as a catalyst for esterification, transesterification, and polymerization reactions .

Hindered stannane precursor
Supports synthesis of sterically congested arylstannanes via bulky aryllithium reagents
Catalyst platform
Reported for esterification, transesterification, and ring-opening polymerization applications

Di-tert-butyldichlorostannane Substitution Limitations


Direct substitution of di-tert-butyldichlorostannane with other dialkyltin dichlorides (e.g., dimethyl, dibutyl) or trialkyltin chlorides is not straightforward due to significant differences in steric bulk, hydrolytic stability, and catalytic behavior. The bulky tert-butyl groups confer unique reactivity profiles that diverge from those of less hindered analogs. For instance, its hydrolysis pathway differs markedly from that of di-n-butyltin dichloride, yielding distinct products , while catalytic activity in polymerization is strongly influenced by the nature of the alkyl group, precluding simple one-for-one replacement [1].

Steric bulk mismatch
Bulky tert-butyl groups confer reactivity profiles that may not transfer to less hindered dialkyltin analogs (e.g., dimethyl, dibutyl).
Hydrolytic pathway divergence
Hydrolysis products differ significantly from di-n-butyltin dichloride; direct replacement may alter synthetic outcomes and purification.
Catalytic behavior dependence
Polymerization catalytic activity depends on alkyl substituent; substitution may shift polymer microstructure and performance.

Di-tert-butyldichlorostannane Comparative Evidence


Hydrolysis Pathway Divergence

Hydrolysis of di-tert-butyldichlorostannane proceeds via a fundamentally different pathway than that of the closely related di-n-butyltin dichloride . While the n-butyl analog yields a dioxane derivative, the tert-butyl compound exclusively forms di-tert-butyltin chloride hydroxide .

Hydrolysis pathway
Reported
Di-tert-butyltin chloride hydroxide formed exclusively; di-n-butyltin yields dioxane derivative.
Distinct pathway may simplify byproduct control in synthetic planning.
Sources to verify; qualitative reaction outcome comparison.
Organotin Chemistry Hydrolysis Reaction Pathway

Thermal Stability in PVC

In poly(vinyl chloride) (PVC) matrices under thermal stress, di-tert-butyldichlorostannane exhibits superior stability relative to tributyltin chloride (Bu₃SnCl) and butyltin trichloride (BuSnCl₃), as evidenced by the order of thermal stability: Bu₂SnCl₂ > Bu₃SnCl > BuSnCl₃ [1]. This is inferred from studies on dibutyltin dichloride (Bu₂SnCl₂), which demonstrate that dialkyltin dichlorides are more resistant to redistribution and decomposition than mono- or tri-alkyltin chlorides [1].

Thermal stability order
Class-level inference
Dialkyltin dichloride stability: Bu₂SnCl₂ > Bu₃SnCl > BuSnCl₃ (PVC matrix, elevated temp).
May support selection for thermal stabilizer screening.
Extrapolated from Bu₂SnCl₂ data; di-tert-butyl specific behavior requires validation.
Polymer Chemistry Thermal Stability PVC Stabilizer

Precursor for Sterically Hindered Stannanes

Di-tert-butyldichlorostannane is uniquely suited for the synthesis of sterically congested arylstannanes that are inaccessible using less bulky dialkyltin dichlorides. Reaction with supermesityllithium yields the corresponding di-tert-butylchloro(aryl)stannane [1], a transformation that is not possible with smaller alkyl substituents due to prohibitive steric interactions [1].

Hindered stannane access
Reported
Reaction with supermesityllithium succeeds; dimethyl or dibutyl analogs fail under similar conditions.
Supports synthesis of a unique organotin compound class.
Steric constraints essential; verify with intended aryl groups.
Organometallic Synthesis Steric Hindrance Precursor

Di-tert-butyldichlorostannane Application Scenarios


Synthesis of Hindered Organotin Ligands

Leveraging its bulky tert-butyl groups, this compound is the ideal starting material for preparing extremely congested arylstannanes [1]. This is critical for researchers developing new ligands for transition metal catalysis where ligand steric bulk governs reaction selectivity and turnover. The distinct hydrolysis pathway also simplifies purification .

PVC Thermal Stabilization

Given the established class-level thermal stability advantage of dialkyltin dichlorides over other alkyltin chlorides [2], this compound is a preferred candidate for PVC formulations requiring high thermal stability during extrusion or molding. Its reduced tendency for redistribution reactions minimizes volatilization and performance loss.

Controlled Polymer Architecture Catalysts

The tert-butyl group's steric profile may uniquely influence polymer microstructure and end-group fidelity in ring-opening polymerizations (ROP) [3]. It is a key reagent for researchers exploring new tin-based catalysts for the ROPPOC method to generate cyclic polymers with specific molecular weight distributions.

Application
Selection Property
Validation Focus
Hindered organotin ligand synthesis
Steric bulk profile for hindered stannane formation
Reaction outcome with congested aryllithium reagents
PVC thermal stabilization
Thermal stability ranking in dialkyltin dichloride class
Redistribution and decomposition resistance under thermal stress
Ring-opening polymerization catalysts
Alkyl steric influence on polymer microstructure
Cyclic polymer end-group fidelity and molecular weight control

Technical Documentation Hub

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19 linked technical documents
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